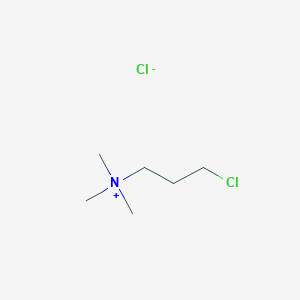

(3-Chloropropyl)-trimethylammonium chloride

Übersicht

Beschreibung

(3-Chloropropyl)-trimethylammonium chloride (CHPTMAC) is a quaternary ammonium compound that has been studied for various applications, including its role as a plant growth substance and its synthesis process. The compound is known for its unique growth-modifying characteristics and has been compared to other plant growth substances such as gibberellin and auxin . It is also a subject of interest in chemical synthesis, where the optimal conditions for its production have been explored .

Synthesis Analysis

The synthesis of CHPTMAC has been optimized through various studies. One method involves the reaction of epichlorohydrin with trimethylammonium chloride, with a specific molar ratio and controlled pH and temperature conditions to ensure high purity and yield of the product . Another study also used epichlorohydrin and trimethylammonium chloride, focusing on the influence of factors such as feed ratio, pH, reaction temperature, and time to refine the synthesis process .

Molecular Structure Analysis

The molecular structure of related trimethylammonium compounds has been investigated using techniques such as pulsed-nozzle, Fourier-transform microwave spectroscopy. These studies have provided insights into the rotational spectra and spectroscopic constants of these molecules, which can be related to the structure of CHPTMAC .

Chemical Reactions Analysis

CHPTMAC and its related compounds have been shown to exhibit unique biological activities as plant growth substances. They can induce growth changes in plants, such as thicker stems and shorter internodes, which are opposite to the effects caused by gibberellin . The chemical structure of these compounds is crucial for their biological activity, and their effects on plant growth have been extensively studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of CHPTMAC can be inferred from studies on related trimethylammonium compounds. For instance, capillary electrophoresis has been used to determine CHPTMAC and its hydrolysis products in complex matrices, indicating its stability and behavior in various conditions . The crystal and molecular structure of similar compounds, such as trimethyltin(IV) chloride, have been determined, providing a basis for understanding the properties of CHPTMAC .

Wissenschaftliche Forschungsanwendungen

Plant Growth Enhancement : (2-Chloroethyl) trimethylammonium chloride, a compound structurally related to CHPTAC, has been identified as a class of plant growth substances. Research shows that it affects the growth of wheat plants, leading to a reduction in height and an increase in stem diameter, which is the opposite effect of gibberellin, another plant growth hormone (Tolbert, 1960).

Chemical Analysis and Detection : Capillary electrophoresis (CE) is an effective technique for determining CHPTAC and related compounds in complex matrices. This method provides a reliable way to detect these compounds, comparing favorably with ion-pair high-performance liquid chromatography (HPLC) (Goclik, Stach, & Mischnick, 2004).

Synthesis Methods : Various methods for synthesizing CHPTAC have been explored, including conventional, water phase, and organic solvent methods. The organic solvent method, using trimethylamine and epichlorohydrin as raw materials and anhydrous alcohol as a solvent, has been emphasized for its efficiency in applications such as petroleum exploitation, environmental protection, and papermaking (Wang Qing-jun, 2006).

Adsorption Mechanisms : A study using Density Functional Theory (DFT) calculations investigated the adsorption mechanism of CHPTAC on dry and hydrated montmorillonite (MMT) surfaces. It was found that CHPTAC is mainly adsorbed on MMT through hydrogen bonds and electrostatic force, and the presence of Na ions favors this adsorption, which is important for designing high-performance clay minerals hydration inhibitors (Yang et al., 2018).

Antibacterial Applications : Research has shown that grafting copolymerization of (3-acrylamidopropyl)trimethylammonium chloride (APTMAC) onto cotton fibers can produce fabrics with significant antibacterial properties. This treatment effectively inactivated various bacteria, demonstrating potential for practical applications in areas requiring antibacterial materials (Liu et al., 2014).

Wirkmechanismus

Target of Action

It is known that the compound is a bifunctional reagent capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can undergo nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those with nucleophilic groups.

Mode of Action

(3-Chloropropyl)-trimethylammonium chloride interacts with its targets through its acylation capability and its 2-chloro-ethyl fragment . The acylation process involves the transfer of an acyl group to the target molecule, which can alter the target’s function. The 2-chloro-ethyl fragment can undergo nucleophilic substitution, serving as a masked vinyl group . This allows the compound to be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .

Biochemical Pathways

Given its reactivity, it can be inferred that it may be involved in various biochemical reactions, particularly those involving acylation and nucleophilic substitution .

Result of Action

Given its reactivity, it can be inferred that it may induce various molecular and cellular changes, particularly those related to acylation and nucleophilic substitution processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and hence its mode of action . .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloropropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClN.ClH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHZETOYDJAZMO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

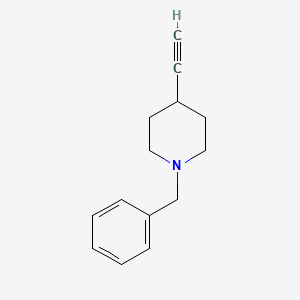

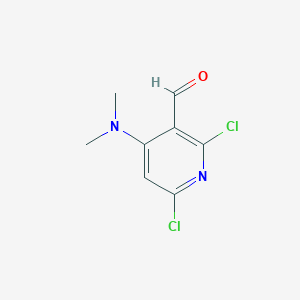

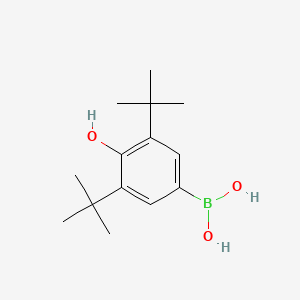

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)